molecular formula C13H17FN2O2 B13185766 2-Fluoro-5-methoxy-4-(piperidine-1-carbonyl)aniline

2-Fluoro-5-methoxy-4-(piperidine-1-carbonyl)aniline

Cat. No.: B13185766
M. Wt: 252.28 g/mol
InChI Key: PGBFVQIDMMCYEX-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-4-(piperidine-1-carbonyl)aniline is an organic compound that features a fluorine atom, a methoxy group, and a piperidine-1-carbonyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxy-4-(piperidine-1-carbonyl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, 2-fluoro-5-methoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Acylation: The resulting amine is acylated with piperidine-1-carbonyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxy-4-(piperidine-1-carbonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-fluoro-5-methoxy-4-(piperidine-1-carbonyl)benzaldehyde.

    Reduction: Formation of 2-fluoro-5-methoxy-4-(piperidine-1-carbonyl)benzyl alcohol.

    Substitution: Formation of 2-methoxy-5-methoxy-4-(piperidine-1-carbonyl)aniline.

Scientific Research Applications

2-Fluoro-5-methoxy-4-(piperidine-1-carbonyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxy-4-(piperidine-1-carbonyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxy-4-(piperidine-1-carbonyl)phenylboronic acid
  • 2-Fluoro-5-methoxy-4-(piperidine-1-carbonyl)benzaldehyde
  • 2-Fluoro-5-methoxy-4-(piperidine-1-carbonyl)benzyl alcohol

Uniqueness

2-Fluoro-5-methoxy-4-(piperidine-1-carbonyl)aniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the methoxy group and the piperidine-1-carbonyl group also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

(4-amino-5-fluoro-2-methoxyphenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C13H17FN2O2/c1-18-12-8-11(15)10(14)7-9(12)13(17)16-5-3-2-4-6-16/h7-8H,2-6,15H2,1H3

InChI Key

PGBFVQIDMMCYEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)N2CCCCC2)F)N

Origin of Product

United States

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